molecular formula C16H15Br2ClN4O4 B1233331 Disperse Red 118 CAS No. 61480-15-7

Disperse Red 118

Cat. No.: B1233331
CAS No.: 61480-15-7
M. Wt: 522.6 g/mol
InChI Key: NMNGPGUKCHNKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disperse Red 118 is a synthetic organic dye belonging to the class of disperse dyes. It is primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. The compound appears as a deep red crystalline powder and is known for its vibrant color and excellent dyeing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Red 118 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine followed by coupling with an aromatic compound containing electron-donating groups. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using batch or continuous processes. The dye is finely ground in the presence of dispersing agents to form a stable dispersion. This dispersion is then dried and sold as a powder or paste. The production process ensures that the dye particles are of uniform size, which is crucial for achieving consistent dyeing results .

Chemical Reactions Analysis

Types of Reactions: Disperse Red 118 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disperse Red 118 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing synthetic fibers. .

Mechanism of Action

The mechanism of action of Disperse Red 118 involves its interaction with the fibers it dyes. The dye molecules are non-ionic and have a high affinity for hydrophobic fibers. The dyeing process involves the transfer of dye molecules from an aqueous dispersion to the fiber surface, where they are absorbed and diffused into the fiber matrix. The molecular targets include the polymer chains of the fibers, and the pathways involve van der Waals forces and dipole interactions .

Comparison with Similar Compounds

Uniqueness of Disperse Red 118: this compound stands out due to its excellent light and wash fastness properties, making it highly suitable for applications requiring durable and long-lasting color. Its unique chemical structure allows for efficient dyeing of synthetic fibers, providing vibrant and consistent coloration .

Properties

IUPAC Name

2-[3-chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2ClN4O4/c17-12-7-11(23(26)27)8-13(18)16(12)21-20-15-2-1-10(9-14(15)19)22(3-5-24)4-6-25/h1-2,7-9,24-25H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNGPGUKCHNKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701037495
Record name 2,2'-({3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl}imino)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61480-15-7, 52623-75-3
Record name 2,2′-[[3-Chloro-4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61480-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((3-Chloro-4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)imino)bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061480157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-({3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl}imino)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[3-chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2,2'-[[3-chloro-4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]imino]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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